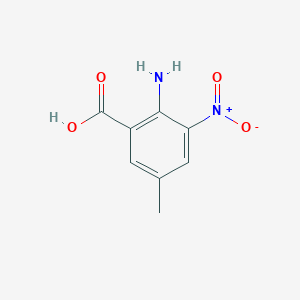

2-Amino-5-methyl-3-nitrobenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are compounds where a carboxyl group (–COOH) is directly attached to an aromatic ring. aaronchem.com This direct attachment influences the compound's acidity, generally making aromatic carboxylic acids stronger than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring. molbase.com The carboxyl group itself is deactivating and meta-directing in electrophilic substitution reactions. aaronchem.com

The presence of additional substituents, such as amino (–NH2) and nitro (–NO2) groups, further modulates the electronic environment of the benzoic acid core. The amino group is a powerful activating group and ortho-, para-directing, while the nitro group is a strong deactivating group and meta-directing. In a polysubstituted ring like 2-Amino-5-methyl-3-nitrobenzoic acid, the interplay of these electronic effects, along with steric hindrance, governs the molecule's reactivity and potential for further chemical transformations.

Significance of Multifunctional Benzoic Acid Scaffolds in Academic Inquiry

Benzoic acid derivatives with multiple functional groups, such as this compound, are of significant interest in academic and industrial research. These "multifunctional scaffolds" serve as versatile building blocks for the synthesis of more complex molecules. aaronchem.com The different functional groups (amino, nitro, carboxylic acid, and methyl) on the same molecule allow for a variety of selective chemical reactions.

For instance, the amino group can be diazotized to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of other functional groups. nih.gov The carboxylic acid can be converted into esters, amides, or acid chlorides. researchgate.net The nitro group can be reduced to an amino group, opening up further synthetic possibilities. This inherent reactivity makes such compounds valuable starting materials for the synthesis of heterocyclic compounds like quinazolinones, which are known for their diverse biological activities. researchgate.netorganic-chemistry.orgnih.gov Furthermore, ortho-aminobenzoic acids (anthranilic acids) and their derivatives are key precursors in the synthesis of azo and indigo (B80030) dyes. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUISNJFUYWQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282957 | |

| Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-34-9 | |

| Record name | 5465-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystal Engineering and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies would provide invaluable information about the molecular conformation, geometry, and the intricate network of intermolecular interactions that govern the crystal packing of 2-Amino-5-methyl-3-nitrobenzoic acid.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Network Formation (N-H···O, O-H···O, C-H···O interactions)

The presence of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (nitro and carboxylic acid groups) in this compound suggests the formation of a robust hydrogen-bonding network. A detailed crystallographic study would identify and characterize these interactions, such as N-H···O, O-H···O, and potentially weaker C-H···O hydrogen bonds. The elucidation of these networks is crucial for understanding the stability and physical properties of the crystal.

For a related compound, 2-Amino-5-nitrobenzoic acid, studies have shown the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds, creating distinct ring motifs nih.govnih.govresearchgate.net. It is plausible that this compound would exhibit similar, yet distinct, hydrogen bonding patterns due to the presence and different positioning of the methyl group.

Analysis of Periodic Bond Chains (PBCs) in Crystal Packing

Periodic Bond Chain (PBC) theory is used to analyze the strong, periodic intermolecular interactions within a crystal lattice. The identification of these chains helps in predicting the crystal morphology and understanding its mechanical properties. An analysis of the PBCs in the crystal structure of this compound would provide insights into the directional growth of its crystals. Studies on similar compounds like p-aminobenzoic acid and p-nitrobenzoic acid have demonstrated how variations in PBCs across different polymorphic forms can significantly impact their mechanical properties rsc.org.

Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties.

Identification and Characterization of Distinct Polymorphic Forms

Currently, there is no specific information in the reviewed literature identifying or characterizing distinct polymorphic forms of this compound. The existence of polymorphs is a common phenomenon for organic molecules with multiple functional groups capable of forming various hydrogen-bonding patterns.

Investigation of Crystallization Conditions Influencing Polymorph Formation

The formation of a specific polymorph is often highly dependent on the crystallization conditions, such as the choice of solvent, temperature, and cooling rate. Systematic studies investigating these parameters for this compound would be necessary to identify any potential polymorphic forms and to control their selective crystallization. While general synthetic methods are available, specific studies on the crystallization and potential polymorphism of this compound are not readily found biosynth.comcymitquimica.com.

Structural Cohesion in Different Polymorphic States

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in crystal engineering. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. While specific studies on the polymorphic states of this compound are not extensively documented in publicly available literature, the principles governing structural cohesion can be understood by examining related substituted benzoic acids.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, often forming strong O-H···O hydrogen bonds that lead to the formation of dimers or catemeric chains. The amino group (-NH2) also acts as a hydrogen bond donor, while the nitro group (-NO2) can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic rings of the benzoic acid molecules can interact through π-π stacking, contributing to the stability of the crystal lattice.

A study on the polymorphism of p-aminobenzoic acid (pABA) and p-nitrobenzoic acid (pNBA) revealed significant variations in mechanical properties like stiffness and hardness between their different polymorphic forms, with differences of 60% or higher being observed rsc.org. These variations were attributed to differences in the periodic bond chains (PBCs), which describe the continuous intermolecular interaction strengths and their nature within the crystal rsc.org. A parameter, s-PBC, was introduced to quantify the strongest PBC interaction that needs to be overcome to alter the PBC network from a 3D to a 2D or 1D arrangement. It was found that higher normalized s-PBC values generally correlated with enhanced mechanical properties when comparing polymorphs of the same compound rsc.org.

The role of different polymorphs in crystallization processes has also been highlighted in studies of 4-nitrobenzoic acid. The crystallization of dimethylethanolammonium 4-nitrobenzoate was found to proceed through different pathways depending on the specific polymorph of 4-nitrobenzoic acid used as a starting material rsc.org. This underscores the critical influence of the initial solid form on the final crystalline product.

While the specific polymorphic landscape of this compound remains to be fully elucidated, the principles derived from related molecules suggest that a careful interplay of hydrogen bonding, π-π stacking, and other intermolecular forces will govern the structural cohesion and ultimate stability of its potential polymorphic forms.

Co-crystal Design and Engineering of Substituted Benzoic Acids

Co-crystal engineering offers a powerful strategy to modify the physical properties of active pharmaceutical ingredients (APIs) and other functional organic molecules without altering their chemical structure. This approach involves the formation of a crystalline structure composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions, primarily hydrogen bonds. Substituted benzoic acids are excellent candidates for co-crystal design due to the robust hydrogen bonding capabilities of the carboxylic acid group.

The design of co-crystals of substituted benzoic acids often revolves around the concept of supramolecular synthons. These are reliable and predictable patterns of intermolecular interactions. For carboxylic acids, the most common supramolecular synthon is the acid-acid homodimer. However, in the presence of a suitable co-former, which is a molecule that can form competing hydrogen bonds, heterodimeric synthons can be formed.

A screening of 4-aminobenzoic acid (PABA) with various pyrimidine, pyridine, and benzamide derivatives led to the successful formation of four new co-crystals and one salt rsc.org. The analysis of the resulting crystal structures revealed that in most cases, acid-amide or acid-pyridine heterosynthons were formed between the components rsc.org. This demonstrates the principle of hierarchical hydrogen bonding, where stronger or more favorable interactions dominate the crystal packing.

The selection of co-formers is a critical aspect of co-crystal design. The pKa values of the acid and the co-former can be used to predict whether a co-crystal or a salt will form. Generally, if the difference in pKa (ΔpKa) between the base (co-former) and the acid is less than 0, a co-crystal is likely to form. If the ΔpKa is greater than 3, salt formation is more probable. The region between 0 and 3 is an intermediate zone where either outcome is possible.

The potential for co-crystallization is not limited to small molecules. The antifungal agent ketoconazole was successfully co-crystallized with p-aminobenzoic acid, resulting in a 1:1 co-crystal with significantly improved aqueous solubility and oral bioavailability compared to the parent drug nih.govacs.org. This highlights the practical application of co-crystal engineering in improving the pharmaceutical properties of drugs.

While computational studies exist for structurally similar compounds, such as isomers (e.g., 2-Amino-3-methyl-5-nitrobenzoic acid) or analogues lacking the methyl group (e.g., 2-Amino-5-nitrobenzoic acid), this information cannot be used to accurately describe the distinct properties of this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for the specified compound.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations

Conformational Analysis and Dynamic Behavior in Various Environments

Conformational analysis is a cornerstone of theoretical chemistry, used to determine the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule like 2-Amino-5-methyl-3-nitrobenzoic acid, with rotatable bonds—specifically the C(ar)-C(carbonyl) and C(ar)-N(amino) bonds—several conformers can exist.

Theoretical methods, such as Density Functional Theory (DFT) and semi-empirical calculations, are employed to explore the potential energy surface of the molecule. These calculations can identify the most stable conformers in a vacuum. For instance, in studies of similar molecules like methyl 3-nitrobenzoate, rotational isomers around the C(ar)–C(carbonyl) bond were identified, with their relative stability and populations calculated. researchgate.net The planarity of the molecule is a key aspect; for example, 2-Amino-5-nitrobenzoic acid is known to be essentially planar, a feature stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov Similar planarity would be expected for the 5-methyl substituted variant, stabilized by an intramolecular hydrogen bond between the amino group and the carboxylic acid's carbonyl oxygen, forming a stable six-membered ring motif known as an S(6) ring. researchgate.netnih.gov

The dynamic behavior, including the barriers to rotation for the substituent groups, can also be calculated, providing insight into the molecule's flexibility and how it might adapt its shape in different chemical environments.

Elucidation of Solvent Effects on Molecular Structure and Properties

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation, stability, and electronic properties. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For polar molecules like this compound, the polarity of the solvent is expected to have a substantial impact. Reaction field theory is a common approach to quantitatively discuss the influence of different solvents on conformational equilibria. researchgate.net DFT modeling that includes explicit solvent molecules, such as water, can reveal specific intermolecular interactions, like hydrogen bonding, and their effect on the molecule's geometry and electronic structure. Studies on related compounds have shown that water molecules can stabilize polar resonance structures, leading to changes in bond lengths, angles, and the distribution of partial electric charges.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to correlate the structural or property descriptors of a series of compounds with their biological activity. nih.gov This approach is fundamental in drug design and toxicology for predicting the activity of new molecules.

Derivation and Application of Theoretical Molecular Descriptors

The foundation of any QSAR model is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For this compound, a wide range of descriptors could be calculated, including:

Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and shape indices.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobicity Descriptors: Such as LogP, which quantifies the molecule's solubility in lipid versus aqueous environments.

These descriptors are calculated using computational chemistry software and are then used as independent variables in statistical models. nih.govresearchgate.net

| Descriptor Class | Specific Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy | Susceptibility to electrophilic attack |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Steric | Molecular Volume | The space occupied by the molecule |

| Hydrophobicity | LogP | Partition coefficient between octanol and water |

| Topological | Wiener Index | Information about molecular branching |

Computational Approaches to Structure-Function Relationships

Once descriptors are calculated for a set of molecules, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that relates the descriptors to the observed biological activity. nih.gov The goal is to create a model with high predictive power. manchester.ac.uk

For a potential QSAR study involving this compound and its derivatives, one would synthesize a series of related compounds and test their biological activity. The resulting QSAR model could then reveal which molecular features are most important for the activity. For example, a model might show that activity increases with higher hydrophobicity or is dependent on the electronic properties of a particular substituent. Such models provide deeper insight into the mechanism of action and can guide the design of more potent compounds. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining how molecules pack in a crystal and how they interact with biological receptors. NCI analysis provides tools to visualize and quantify these weak interactions.

Reduced Density Gradient (RDG) and Hirshfeld Surface Analyses

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a molecular surface defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify specific intermolecular contacts. nih.gov The dnorm surface shows regions of close contact as red spots, which are indicative of interactions like hydrogen bonds. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 53.8 |

| H···C/C···H | 21.7 |

| H···N/N···H | 13.6 |

| H···O/O···H | 10.8 |

The Reduced Density Gradient (RDG) is another technique used to visualize non-covalent interactions based on the electron density and its gradient. Plotting the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix allows for the identification and characterization of different interaction types, such as strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion. While specific RDG analyses for this compound are not available, this method would complement Hirshfeld analysis by providing a detailed picture of the bonding and non-bonding interactions within the molecule and its crystal.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules are a subject of intense research due to their potential applications in a variety of photonic and optoelectronic technologies. Computational chemistry provides a powerful tool for the theoretical prediction and understanding of these properties at the molecular level, offering insights that can guide the synthesis of new materials with enhanced NLO responses. For this compound, theoretical investigations into its NLO properties would focus on calculating key parameters such as polarizability and hyperpolarizability, which are tensors that describe the response of a molecule to an applied electric field.

Organic compounds with a high degree of π-electron delocalization, often featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials. nih.gov The molecular structure of this compound, which incorporates an electron-donating amino group (-NH2) and methyl group (-CH3) alongside electron-withdrawing nitro group (-NO2) and carboxylic acid group (-COOH) on a benzene (B151609) ring, suggests a significant potential for NLO activity. The interaction between these donor and acceptor moieties can lead to a substantial intramolecular charge transfer, which is a key factor in enhancing the NLO response.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are commonly used to predict the NLO properties of molecules. scielo.orgscielo.org These computational approaches can determine the average polarizability (<α>) and the first-order hyperpolarizability (β), which are crucial indicators of a material's potential for NLO applications. A larger value for the first-order hyperpolarizability, in particular, points to a stronger second-order NLO response.

The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the molecule, potentially leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A smaller HOMO-LUMO gap is often correlated with higher polarizability and hyperpolarizability values. The delocalization of π-electrons across the benzene ring, facilitated by the donor and acceptor groups, is a critical factor in determining the magnitude of the NLO response. scielo.orgscielo.org

The following table illustrates the kind of data that would be generated from theoretical calculations of the NLO properties of this compound. The values presented are hypothetical and serve to demonstrate the typical parameters reported in such computational studies.

| Computational Method | Basis Set | Dipole Moment (Debye) | Average Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |

| HF | 6-311++G(d,p) | Value | Value | Value |

| B3LYP | 6-311++G(d,p) | Value | Value | Value |

| CAM-B3LYP | 6-311++G(d,p) | Value | Value | Value |

| MP2 | 6-311++G(d,p) | Value | Value | Value |

Note: The values in this table are placeholders and represent the type of data that would be obtained from quantum chemical calculations. Actual values would require specific computational studies to be performed on this compound.

Further theoretical investigations could also explore the effect of solvent on the NLO properties, as the polarity of the surrounding medium can influence the electronic structure and, consequently, the hyperpolarizability of the molecule. By systematically studying the structure-property relationships, computational chemistry can play a vital role in the rational design of novel organic NLO materials based on the this compound scaffold.

Reactivity and Organic Transformations

Electrophilic Aromatic Substitution Reactions of the Substituted Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. grabmyessay.com The regioselectivity of such reactions on a polysubstituted benzene (B151609) ring, like that of 2-Amino-5-methyl-3-nitrobenzoic acid, is determined by the directing effects of the existing substituents. fiveable.mepharmaguideline.com

Substituents are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. pharmaguideline.comlibretexts.org

Activating, ortho, para-directors : These groups donate electron density to the ring, making it more nucleophilic and accelerating the reaction. lumenlearning.com They direct incoming electrophiles to the positions ortho and para to themselves. The amino (-NH2) group is a powerful activating group, while the methyl (-CH3) group is a weaker activating group. libretexts.org

Deactivating, meta-directors : These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction. lumenlearning.com They direct incoming electrophiles to the meta position. The nitro (-NO2) and carboxylic acid (-COOH) groups are both deactivating, meta-directing groups. fiveable.me

In a molecule with multiple substituents, the most powerful activating group generally controls the position of substitution. masterorganicchemistry.com In this compound, the amino group is the strongest activating substituent. Therefore, it will direct incoming electrophiles to the positions ortho (C3) and para (C5) relative to itself. However, these positions are already occupied by the nitro and methyl groups, respectively. The remaining open positions are C4 and C6. The directing influence points toward these positions, particularly the less sterically hindered C6 position.

A practical example can be seen in the chlorination of the closely related compound, 2-amino-3-methylbenzoic acid. Reaction with chlorinating agents like N-chlorosuccinimide or dichlorohydantoin results in the selective formation of 2-amino-5-chloro-3-methylbenzoic acid. google.com This demonstrates that the position para to the strongly activating amino group and ortho to the methyl group is highly susceptible to electrophilic attack. google.comguidechem.com

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Amino (-NH2) | C2 | Strongly Activating | Ortho, Para |

| Nitro (-NO2) | C3 | Strongly Deactivating | Meta |

| Methyl (-CH3) | C5 | Weakly Activating | Ortho, Para |

| Carboxylic Acid (-COOH) | C1 | Moderately Deactivating | Meta |

Nucleophilic Substitution Reactions Involving Aromatic Halides (if applicable to derivatives)

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction requires an electron-poor aromatic ring and is greatly facilitated by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

For a halogenated derivative of this compound, such as a hypothetical 6-chloro derivative, the SNAr reaction would be activated by the electron-withdrawing nitro group at the C3 position (ortho to the C2-amino group, but meta to a C6-chloro group) and the carboxylic acid group. A nitro group ortho or para to the halogen would provide more significant activation by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.com

The derivative 2-amino-5-chloro-3-methylbenzoic acid is synthesized via electrophilic chlorination. guidechem.compatsnap.com While this compound possesses a halogen on the aromatic ring, its primary utility is often as an intermediate for other transformations. For instance, the chlorine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. guidechem.com The amino group can also be transformed via diazotization reactions to introduce other functionalities. guidechem.com Direct nucleophilic displacement of the chlorine in 2-amino-5-chloro-3-methylbenzoic acid under standard SNAr conditions is not a commonly cited reaction, likely due to the lack of a strongly activating group in the ortho or para position relative to the chlorine.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, often employed to produce aniline derivatives. This conversion can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a widely used, clean, and efficient method for reducing nitroarenes. This process typically involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com

The reduction of the precursor 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid has been documented using these catalysts. google.com The reaction is typically carried out in a solvent such as ethanol, methanol, or tetrahydrofuran at temperatures ranging from 40-60 °C for 2-3 hours. google.com Similar conditions are applicable for the hydrogenation of other nitrobenzoic acids. For example, the hydrogenation of p-nitrobenzoic acid has been successfully performed in aqueous solutions using a Pd/C catalyst. almacgroup.com

| Catalyst | Solvent | Temperature | Pressure | Reference Compound |

|---|---|---|---|---|

| Pd/C, Pt/C, or Raney Ni | Ethanol, Methanol, THF | 40-60 °C | Atmospheric H2 | 2-Nitro-3-methylbenzoic acid google.com |

| 5 wt% Pd/C | Aqueous NaOH | 80 °C | 10 bar H2 | p-Nitrobenzoic acid almacgroup.com |

Chemoselective reduction of the nitro group without affecting other reducible functionalities, such as the carboxylic acid, is crucial. While catalytic hydrogenation is generally selective for the nitro group over the carboxylic acid, other reagents offer alternative selectivities.

Stannous chloride (tin(II) chloride, SnCl2) in a solvent like ethanol is a classic and effective reagent for the selective reduction of aromatic nitro compounds in the presence of acid-sensitive groups. stackexchange.com For instance, p-nitrobenzoic acid can be reduced to p-aminobenzoic acid in 94.5% yield by heating with SnCl2·2H2O in ethanol at 70 °C. stackexchange.com This method is effective for substrates with various other functional groups like esters, nitriles, and halogens. stackexchange.com

Another modern and highly selective system is the combination of sodium borohydride (NaBH4) with an iron(II) chloride (FeCl2) catalyst. This system has been shown to reduce nitroarenes bearing ester groups with high chemoselectivity and in excellent yields (up to 96%). thieme-connect.com While NaBH4 alone is generally not strong enough to reduce nitro groups, its reactivity is enhanced by the transition metal additive. jsynthchem.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, most notably conversion into esters.

Esterification is the process of converting a carboxylic acid into an ester. For a substrate like this compound, this can be achieved under several conditions. One common method involves reacting the carboxylic acid with an alkyl halide in the presence of a base. A specific procedure for the closely related 2-amino-3-nitrobenzoic acid involves treatment with methyl iodide and cesium carbonate in dimethylformamide (DMF). This reaction proceeds smoothly at room temperature to afford the corresponding methyl ester in high yield. prepchem.com

Another standard approach is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com

| Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl iodide, Cesium carbonate | DMF | 0 °C to room temp, 3h | 2-Amino-3-nitrobenzoic acid, methyl ester prepchem.com | 82% prepchem.com |

Amidation Reactionsbenchchem.com

The carboxylic acid functional group in this compound is a key site for synthetic modification, particularly through amidation to form corresponding benzamides. These reactions involve the formation of a new carbon-nitrogen bond by coupling the carboxyl group with a primary or secondary amine.

Direct amidation by heating the carboxylic acid with an amine is generally inefficient and requires high temperatures, which can be unsuitable for a molecule with thermally sensitive nitro and amino groups. Therefore, the carboxylic acid is typically activated first. A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is achieved by treating the starting material with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of amines to yield the desired amide under mild conditions.

Alternatively, peptide coupling reagents can be employed for the direct conversion of the carboxylic acid to an amide in the presence of an amine. These reagents are widely used in peptide synthesis and are effective under mild conditions, which is advantageous for preserving the integrity of the other functional groups on the aromatic ring. This approach avoids the harsh conditions associated with acyl chloride formation.

Table 1: Common Coupling Agents for Amidation

| Coupling Agent | Full Name | Activator/Additive | Byproducts |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt or DMAP | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt or DMAP | Water-soluble urea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or other non-nucleophilic base | Tetramethylurea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA or other non-nucleophilic base | Tetramethylurea |

Note: HOBt = Hydroxybenzotriazole, DMAP = 4-Dimethylaminopyridine, DIPEA = N,N-Diisopropylethylamine.

Reactions of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a versatile functional handle, acting as a potent nucleophile and a director in electrophilic aromatic substitution. However, its reactivity often necessitates protection to achieve selectivity in multi-step syntheses.

Acylation and Other Protecting Group Strategiesquestjournals.org

To prevent the nucleophilic amino group from interfering with reactions at other sites (e.g., the carboxylic acid), it is often temporarily protected. organic-chemistry.org Protecting groups function by converting the amine into a less reactive derivative, such as an amide or a carbamate, which can be stably maintained through various reaction conditions and later removed to regenerate the free amine. organic-chemistry.orglibretexts.org

Acylation: A straightforward protection method is acylation, where the amine is converted to an amide using acylating agents like acetyl chloride or acetic anhydride. The resulting acetamide is significantly less nucleophilic and basic than the parent amine due to the electron-withdrawing effect of the carbonyl group.

Carbamate Formation: Carbamate-based protecting groups are among the most widely used in organic synthesis due to their stability and the mild, specific conditions required for their removal. libretexts.org Key examples include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is easily removed with moderate to strong acids (e.g., trifluoroacetic acid, TFA). organic-chemistry.org

Cbz (benzyloxycarbonyl): Also known as the Z-group, it is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which simultaneously may reduce the nitro group.

Fmoc (9-fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine. organic-chemistry.org

Table 2: Common Protecting Groups for Aromatic Amines

| Protecting Group (Abbreviation) | Structure | Reagent for Introduction | Cleavage Conditions |

|---|---|---|---|

| Acetyl (Ac) | -COCH₃ | Acetyl chloride, Acetic anhydride | Strong acid or base (hydrolysis) |

| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz or Z) | -COOCH₂C₆H₅ | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -COOCH₂-Fmoc | Fmoc-Cl | Mild base (e.g., Piperidine) |

Diazotization and Subsequent Coupling Reactions for Dye Synthesisgoogle.com

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate, particularly in the synthesis of azo dyes. nih.gov This two-step process involves diazotization followed by an azo coupling reaction.

Diazotization: The reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction must be performed at low temperatures, typically 0–5 °C, because the resulting diazonium salt is unstable and can decompose, releasing nitrogen gas at higher temperatures. internationaljournalcorner.com

Azo Coupling: The diazonium salt acts as a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction. questjournals.orgnih.gov This forms an azo compound, characterized by the -N=N- linkage, which connects the two aromatic rings. This azo group acts as a chromophore, and the extended conjugated system of the resulting molecule imparts a strong color, making these compounds useful as dyes. nih.gov The specific color depends on the electronic nature of the substituents on both the diazonium salt and the coupling component.

Table 3: Examples of Coupling Components and Resulting Azo Dye Colors

| Coupling Component Class | Example Compound | Activating Group | Expected Color Range |

|---|---|---|---|

| Phenols | Phenol, 2-Naphthol | -OH | Yellow, Orange, Red |

| Aromatic Amines | Aniline, N,N-Dimethylaniline | -NH₂, -NR₂ | Yellow, Orange |

| Active Methylene Compounds | Ethyl acetoacetate | Enolate | Yellow |

Intramolecular and Intermolecular Cyclization for Heterocycle Formationthieme-connect.comorganic-chemistry.orgnih.govresearchgate.net

The strategically placed functional groups on this compound make it a valuable precursor for the synthesis of various fused heterocyclic systems. Key to these transformations is the interplay between the amino, nitro, methyl, and carboxylic acid groups, often involving a reductive cyclization step.

Indole Synthesis: The formation of an indole ring from this precursor typically requires a reaction sequence that builds the five-membered ring. A plausible strategy is a modification of the Fischer indole synthesis or similar reductive cyclization methods. nih.gov One approach would involve the reduction of the nitro group to a second amino group, forming 2,3-diamino-5-methylbenzoic acid. This intermediate, however, is more suited for quinoxaline or benzodiazepine synthesis. A more direct route to an indole would involve chemical modification of the existing groups. For instance, a strategy analogous to the Leimgruber-Batcho synthesis could be envisioned, where the ortho-nitro-toluene moiety undergoes condensation followed by reductive cyclization. nih.govorganic-chemistry.org

Benzodiazepine Synthesis: Benzodiazepines are seven-membered heterocyclic compounds. tandfonline.com A common synthetic route involves the condensation of an ortho-phenylenediamine with a three-carbon unit. To utilize this compound for this purpose, the nitro group must first be reduced to an amine, yielding 2,3-diamino-5-methylbenzoic acid. This diamine can then undergo cyclocondensation with various reagents, such as α,β-unsaturated carbonyl compounds or β-haloketones, to form the benzodiazepine ring system. clockss.org For example, reaction with an α-aminonitrile followed by reductive cyclization is a known route to 2-amino-1,4-benzodiazepine-5-ones.

Isocoumarin Synthesis: Isocoumarins (1H-isochromen-1-ones) are isomers of coumarins featuring an oxygen atom at the 2-position of the benzopyranone system. Syntheses often start from ortho-substituted benzoic acids. For this compound, the ortho-methyl group is the key handle for isocoumarin synthesis. The synthesis could proceed through the following conceptual steps:

Functionalization of the Methyl Group: The methyl group can be converted into a more reactive functional group. For instance, it could be transformed into a phenacyl group (-CH₂COR) via lithiation and reaction with an ester.

Cyclization: The resulting 2-(2-oxoalkyl)benzoic acid derivative can then undergo acid-catalyzed intramolecular cyclization (dehydration) to form the isocoumarin ring. Alternatively, modern transition-metal-catalyzed methods, such as the ruthenium-catalyzed reaction of benzoic acids with alkynes, provide a direct route to isocoumarins via C-H activation. thieme-connect.com Another approach involves the palladium-catalyzed reaction of ortho-halobenzoic acids with alkynes, followed by intramolecular cyclization.

Table 4: Summary of Potential Heterocycle Synthesis Strategies

| Target Heterocycle | Key Intermediate/Precursor Modification | Key Reaction Type |

|---|---|---|

| Indole | Modification of methyl and nitro groups | Reductive Cyclization |

| Benzodiazepine | Reduction of nitro group to form a diamine | Cyclocondensation |

| Isocoumarin | Functionalization of the ortho-methyl group | Intramolecular Dehydration/Cyclization |

Environmental Chemistry and Biodegradation Studies

Microbial Degradation Pathways and Mechanisms

Microorganisms have evolved various strategies to metabolize nitroaromatic compounds, which can serve as sources of carbon, nitrogen, and energy. asm.orgasm.org The degradation pathways are broadly categorized into aerobic and anaerobic processes, which involve either oxidative or reductive reactions. oup.commagtech.com.cnnih.gov

Aerobic Biotransformation: In the presence of oxygen, bacteria can completely mineralize some mono- and dinitroaromatic compounds. slideshare.net Aerobic degradation pathways are typically initiated by oxygenase enzymes that add oxygen atoms to the aromatic ring, leading to the removal of the nitro group. nih.govoup.com This process often results in the formation of catechols, which are then further metabolized through ring cleavage. asm.orgnih.gov

Anaerobic Biotransformation: Under anaerobic conditions, the primary transformation of nitroaromatic compounds involves the reduction of the nitro group. slideshare.netmdpi.com This reduction is catalyzed by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.govmdpi.comnih.gov Complete mineralization of nitroaromatic compounds by a single anaerobic bacterial strain is uncommon. slideshare.net However, consortia of anaerobic microorganisms can work together to break down these compounds. Some anaerobic bacteria, such as Desulfovibrio and Clostridium species, can reduce 2,4,6-trinitrotoluene (TNT) to its amino derivatives and even degrade the molecule into smaller aliphatic acids. nih.gov

The degradation of nitroaromatic compounds by microorganisms proceeds through two main routes: oxidative and reductive pathways. The number of nitro groups on the aromatic ring significantly influences which pathway is favored. oup.commdpi.com

Oxidative Degradation: This route is more common for compounds with fewer nitro groups. oup.com The electron-withdrawing nature of nitro groups makes the aromatic ring electron-deficient and thus resistant to the initial electrophilic attack by oxygenases. asm.orgasm.orgoup.com However, some aerobic bacteria have evolved specialized oxygenases, such as monooxygenases and dioxygenases, to overcome this. nih.govmagtech.com.cn

Monooxygenases add a single oxygen atom, which can lead to the elimination of the nitro group from nitrophenols. nih.gov

Dioxygenases incorporate two hydroxyl groups into the aromatic ring, which can also precipitate the spontaneous removal of the nitro group. nih.gov

Reductive Degradation: This is the predominant pathway for polynitroaromatic compounds, where the electron-deficient aromatic ring is more susceptible to reductive attack. oup.commdpi.com Reductive pathways can occur under both aerobic and anaerobic conditions. oup.com The initial step is the reduction of the nitro group to a hydroxylamino group, which can then undergo further transformations. nih.govoup.com For example, the metabolism of nitrobenzene and 4-nitrotoluene begins with the reduction of the nitro group to a hydroxylamine, which is then enzymatically rearranged to a hydroxylated compound that can undergo ring fission. nih.gov

Interactive Data Table: Microbial Degradation Pathways

| Degradation Type | Conditions | Key Enzymes | Initial Reaction | Common Intermediates |

| Aerobic Oxidative | Aerobic | Monooxygenases, Dioxygenases | Hydroxylation of the aromatic ring | Catechols, Protocatechuate |

| Anaerobic Reductive | Anaerobic | Nitroreductases | Reduction of the nitro group | Nitroso compounds, Hydroxylamines, Aromatic amines |

| Aerobic Reductive | Aerobic | Nitroreductases | Reduction of the nitro group | Hydroxylamines |

Identification and Characterization of Biodegradation Intermediates

The biodegradation of nitroaromatic compounds proceeds through a series of intermediate products. Under anaerobic conditions, the reduction of the nitro group leads to the formation of nitroso and hydroxylamino intermediates, ultimately yielding the corresponding aromatic amine. nih.gov For instance, the anaerobic degradation of nitrobenzene produces aniline, and 3- and 4-nitrotoluenes are converted to toluidines. asm.org

In some aerobic pathways, the initial reduction of the nitro group to a hydroxylamine is followed by an enzyme-catalyzed rearrangement to form hydroxylated compounds. nih.gov For example, the degradation of 4-nitrobenzoate can proceed through 4-hydroxylaminobenzoate to form protocatechuate. asm.orgresearchgate.net In the case of m-nitrobenzoic acid, Pseudomonas sp. strain JS51 has been shown to convert it to protocatechuate, which is then further degraded. nih.gov Similarly, the degradation of 2-nitrobenzoate by some bacteria proceeds via anthranilate (2-aminobenzoate) or catechol. researchgate.netfrontiersin.org

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial degradation of nitroaromatic compounds is influenced by a variety of factors, including the specific microbial strains present and the prevailing environmental conditions.

Bacterial Strains: The ability to degrade nitroaromatic compounds is found in a diverse range of bacteria, including species of Pseudomonas, Burkholderia, Rhodococcus, and Nocardioides. asm.org The presence of specific catabolic genes and enzymes determines the degradation capabilities of a particular strain. For example, some bacteria possess plasmids that encode the necessary enzymes for the degradation of compounds like p-nitrophenol. asm.org The initial concentration of the nitroaromatic compound can also be a selective pressure for the isolation of degrading bacteria, with lower concentrations sometimes being more effective for initial enrichment. dtic.mil

Environmental Parameters:

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway, with oxidative pathways dominating in aerobic environments and reductive pathways in anaerobic ones. oup.commdpi.com

Nutrient Availability: In some cases, such as with the white-rot fungus Phanerochaete chrysosporium, degradation of nitroaromatics occurs under nutrient-limiting (ligninolytic) conditions. nih.gov

Soil Properties: In soil environments, the kinetics of adsorption and desorption of nitroaromatic compounds to soil particles and organic matter can significantly impact their bioavailability for microbial degradation. cswab.org Strong binding to clay minerals can reduce the availability of these compounds to microorganisms. cdc.gov

Environmental Fate and Persistence Considerations for Nitroaromatic Compounds

The environmental fate of nitroaromatic compounds is governed by a combination of physical, chemical, and biological processes. Due to the presence of the nitro group, these compounds are generally more resistant to degradation than their non-nitrated aromatic counterparts. asm.orgasm.org

Persistence: The electron-withdrawing nature of the nitro group makes the aromatic ring stable and resistant to oxidative attack, contributing to the persistence of these compounds in the environment. asm.orgasm.org Polynitrated compounds are generally more recalcitrant than mononitrated ones. oup.com

Mobility: The mobility of nitroaromatic compounds in soil and their potential to leach into groundwater is a significant environmental concern. cdc.gov While some nitroaromatics can be mobile in soil, their interaction with soil components, such as clay minerals, can retard their movement. cdc.gov

Transformation Products: The biodegradation of nitroaromatic compounds can lead to the formation of various intermediates. While some of these are readily degraded further, others can be persistent and may also be of toxicological concern. For example, the reduction of nitroaromatics to aromatic amines is a common transformation, and these amines can have their own environmental and health implications. asm.orgasm.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Green Synthetic Methodologies

Traditional synthetic routes for nitroaromatic compounds often rely on harsh conditions and environmentally challenging reagents, such as strong acid mixtures. orgsyn.org The future of synthesizing 2-Amino-5-methyl-3-nitrobenzoic acid lies in the adoption of green chemistry principles to enhance sustainability, reduce waste, and improve safety. While specific green routes for this exact molecule are a key area for future development, research on analogous compounds provides a clear blueprint for progress.

Future methodologies could focus on biomimetic and aerobic oxidation processes. For instance, a novel green synthesis for o-nitrobenzoic acid utilizes substituted iron porphyrins as biomimetic catalysts with aqueous ethanol as the solvent, achieving high selectivity and yield through aerobic oxidation. researchgate.net Another clean production method for 2-methyl-3-nitrobenzoic acid employs dioxygen oxidation, presenting a process with low risk and minimal pollution. google.com Similarly, the synthesis of p-nitrobenzoic acid can be achieved using cerium(IV) ammonium nitrate in acetic acid, a reagent noted for its ease of handling and lower toxicity. researchgate.net

Furthermore, developing safer and more selective nitration techniques is paramount. An environmentally friendly process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed using a mixture of HNO₃/Ac₂O, which offers high selectivity. researchgate.net Another approach avoids strong acids altogether by using reagents like calcium nitrate in glacial acetic acid for the nitration of phenols. wjpmr.com Adapting these principles—such as biocatalysis, aerobic oxidation, and milder nitrating systems—to the synthesis of this compound represents a significant and promising direction for sustainable chemical manufacturing.

| Precursor/Related Compound | Green Synthesis Approach | Key Advantages |

| o-Nitrotoluene | Aerobic oxidation with iron porphyrin catalysts researchgate.net | Biomimetic, uses aqueous ethanol, high selectivity researchgate.net |

| 3-Nitro-o-xylene | Dioxygen oxidation under normal pressure google.com | Low pollution, low raw material cost, mother liquor can be recycled google.com |

| Methyl 3-methylbenzoate | Nitration with HNO₃/Ac₂O mixture researchgate.net | High selectivity, environmentally friendly nitrating process researchgate.net |

| Benzyl/Methyl Ketones | Oxidation using Ceric(IV) Ammonium Nitrate (CAN) researchgate.net | Ease of handling, lack of toxicity, practical for synthesis researchgate.net |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is dictated by the interplay of its four distinct functional groups. The presence of both an electron-withdrawing nitro group and a carboxylic acid group generally deactivates the aromatic ring toward electrophilic aromatic substitution reactions. chemicalbook.comchemicalbook.com Conversely, the electron-donating amino and methyl groups activate the ring. This complex electronic landscape suggests that the compound's reactivity is nuanced and ripe for exploration. It has been noted that the compound can undergo rearrangement under acidic conditions. cymitquimica.combiosynth.com

Future research should aim to systematically map its reactivity. For example, the amino group could be a handle for derivatization or participation in catalytic cross-coupling reactions to form more complex structures. The carboxylic acid group, while often inert in reactions like azo coupling, could be activated for amidation or esterification to generate libraries of new compounds. researchgate.net

Investigating the compound's role in catalysis is another promising avenue. The molecule's structure could allow it to act as a ligand for metal catalysts, with the amino and carboxylate groups coordinating to a metal center. The electronic properties of such a ligand, tuned by the nitro and methyl groups, could impart unique selectivity in catalytic transformations. Exploring its potential in asymmetric catalysis, photoredox reactions, and organocatalysis could uncover novel chemical transformations.

Integration of Advanced Computational Modeling for Deeper Property Prediction

Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful, non-empirical approach to predict the structural, electronic, and spectroscopic properties of this compound before engaging in extensive lab work. Although a dedicated DFT study on this specific molecule is yet to be published, research on highly similar compounds like p-aminobenzoic acid and other benzoic acid derivatives demonstrates the utility of this approach. researchgate.netdergipark.org.tr

Future computational studies could provide deep insights into several key areas:

Molecular Geometry: Predicting precise bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure and conformational preferences.

Spectroscopic Properties: Calculating vibrational frequencies to interpret and assign experimental IR and Raman spectra, and predicting NMR chemical shifts.

Electronic Characteristics: Determining properties such as the HOMO-LUMO energy gap, dipole moment, and electrostatic potential map. These calculations can help predict the molecule's reactivity, stability, and intermolecular interaction sites.

Reaction Mechanisms: Modeling transition states and reaction pathways to understand potential synthetic transformations and degradation mechanisms at a molecular level. DFT has been effectively used to rationalize complex reaction outcomes, such as in aza-Henry reactions involving nitro-functionalized molecules. nih.gov

| Predicted Property (via DFT) | Potential Insights for this compound |

| Optimized Molecular Geometry | Understanding of steric and electronic effects on conformation. |

| Vibrational Frequencies | Assignment of experimental IR and Raman spectra. |

| HOMO-LUMO Energy Gap | Prediction of electronic transitions and chemical reactivity. |

| Electrostatic Potential Map | Identification of sites susceptible to nucleophilic or electrophilic attack. |

| Deprotonation Energy | Estimation of acidity and pKa values. |

Discovery of Novel Applications in Advanced Materials and Specialized Organic Synthesis

Currently, this compound and related aminonitrobenzoic acids serve as important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, including key precursors for benzimidazole drugs like candesartan. researchgate.netpatsnap.com However, the molecule’s multifunctional nature opens the door to direct applications in advanced materials and specialized synthesis.

A significant emerging trend is the use of functionalized organic molecules as "building blocks" for creating materials with tailored properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups provide ideal coordination sites for binding with metal ions to form porous, crystalline MOFs. The nitro and methyl groups would line the pores of the resulting framework, potentially creating specific binding sites for targeted gas storage, separation, or catalysis.

Specialty Polymers: The compound could be used as a monomer to synthesize novel polymers. For example, polymerization via the amino and carboxylic acid groups could lead to polyamides with unique properties, such as high thermal stability or specific optical characteristics, conferred by the pendant nitro groups.

Medicinal Chemistry Scaffolds: Beyond being a simple intermediate, the molecule itself could serve as a rigid scaffold for developing new therapeutic agents. The known biological activities of nitroaromatic compounds, including antibacterial and anticancer properties, suggest that derivatives of this molecule could be explored in drug discovery programs. chemicalbook.com

Comprehensive Understanding of Environmental Transformation Pathways

As with many synthetic chemicals, understanding the environmental fate of this compound is crucial. Nitroaromatic compounds are known environmental pollutants, often exhibiting recalcitrance to biodegradation due to the electron-withdrawing nature of the nitro group. nih.govcswab.org Future research must focus on elucidating the specific pathways through which this compound is transformed and mineralized in the environment.

Based on extensive studies of other nitroaromatics and benzoic acids, a putative biodegradation pathway can be proposed, which requires experimental validation. nih.govmdpi.com

Initial Transformation (Reductive or Oxidative): Under anaerobic conditions, the first step is typically the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov Under aerobic conditions, monooxygenase or dioxygenase enzymes might initiate the process by hydroxylating the aromatic ring. nih.gov

Aromatic Ring Cleavage: Following initial modifications, the aromatic ring is cleaved. This is a critical step catalyzed by dioxygenase enzymes. Depending on the position of hydroxylation, the ring can be opened via an ortho- or meta-cleavage pathway. unesp.br

Metabolism to Central Intermediates: The ring-cleavage products are further metabolized through established pathways (like the β-ketoadipate pathway) into central metabolic intermediates, such as those found in the TCA (Krebs) cycle. unesp.brresearchgate.net This ultimately leads to the complete mineralization of the compound into carbon dioxide, water, and inorganic nitrogen.

A comprehensive understanding of these pathways, the specific microorganisms involved, and the enzymes that catalyze each step is essential for developing effective bioremediation strategies for sites contaminated with this and related compounds. mdpi.comdtic.mil

| Proposed Transformation Step | Type of Environment | Key Enzymatic Process |

| Nitro Group Reduction | Anaerobic | Action of nitroreductases to form an amino group. mdpi.com |

| Ring Hydroxylation | Aerobic | Action of monooxygenases or dioxygenases to add -OH groups. nih.gov |

| Aromatic Ring Fission | Aerobic | Dioxygenase-catalyzed ortho- or meta-cleavage of the dihydroxylated ring. unesp.br |

| Mineralization | Aerobic/Anaerobic | Further metabolism of cleavage products into the TCA cycle. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-5-methyl-3-nitrobenzoic acid, and how can purity be validated?

- Methodology : Start with 2-amino-5-methylbenzoic acid (CAS 2941-78-8, mp 174–177°C) as a precursor. Nitration at the 3-position can be achieved using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Purify via recrystallization from ethanol/water. Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and confirm the absence of isomers (e.g., 2-amino-4-methyl-3-nitrobenzoic acid) via comparative TLC (silica gel, ethyl acetate/hexane 1:1). Reference melting points (e.g., 270–278°C for analogous nitrobenzoic acids ) to assess consistency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- FT-IR : Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, broad O-H; 1680–1720 cm⁻¹, C=O) groups .

- ¹H/¹³C NMR : Use DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm). Expect splitting patterns from substituents (e.g., methyl at δ ~2.3 ppm for CH₃; nitro groups deshield adjacent protons) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 211 (C₈H₈N₂O₄) and fragmentation patterns (e.g., loss of COOH or NO₂ groups) .

Q. What solubility properties should be considered for this compound in aqueous/organic systems?

- Methodology : Test solubility in DMSO (high), methanol (moderate), and water (low, pH-dependent). Adjust pH for aqueous solubility: deprotonate the carboxylic acid group (pKa ~2.5) using NaOH. Store in anhydrous conditions (desiccated, -20°C) to prevent hydrolysis of the nitro group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, especially with potential tautomeric forms?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Address challenges like twinning (common in nitroaromatics) by collecting high-resolution data (Mo-Kα, λ = 0.71073 Å). Compare bond lengths (e.g., C-NO₂ ~1.47 Å) and angles with density functional theory (DFT) calculations (B3LYP/6-31G**) to confirm tautomer dominance .

Q. How should conflicting spectroscopic or melting point data between literature sources be addressed?

- Methodology : Cross-validate using orthogonal techniques. For example, if reported melting points vary (e.g., 270°C vs. 278°C ):

- Perform DSC to measure exact decomposition points.

- Check for polymorphs via powder XRD.

- Analyze impurities using LC-MS to rule out isomer contamination (e.g., 4-nitro vs. 5-nitro derivatives) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation?

- Methodology :

- Use Gaussian or ORCA for transition-state modeling (nitro reduction to amine: ΔG‡ ~25–30 kcal/mol).

- Simulate electrostatic potential maps (MEPs) to identify reactive sites (e.g., nitro group’s electrophilic character) .

- Validate predictions with experimental kinetics (e.g., hydrogenation over Pd/C, monitoring H₂ uptake) .

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed for derivatives of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.